4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazid-hydrochlorid
Übersicht
Beschreibung
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride is a chemical compound that features a pyrrole ring fused with a benzohydrazide moiety
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride has several scientific research applications:
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as maleimides, are known to interact with proteins and enzymes .
Mode of Action
The compound contains a maleimide group, which can react with a thiol group to form a covalent bond . This interaction allows the compound to connect with biomolecules containing a thiol group . The exact mode of action and the resulting changes depend on the specific biomolecule that the compound interacts with.
Biochemical Pathways
Maleimides, in general, are known to be involved in free radical polymerization . They can produce the initiating radical species, which are crucial for the polymerization process .
Result of Action
Maleimides are known to have diverse biological activities, including inhibitory activity against various proteins and enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity with thiol groups . .
Biochemische Analyse
Biochemical Properties
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with thiol-containing biomolecules. This interaction is facilitated by the maleimide group present in the compound, which reacts readily with thiol groups to form stable thioether bonds. This property makes 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride an essential reagent in the conjugation of proteins, peptides, and other biomolecules. Additionally, the compound has been shown to interact with various enzymes and proteins, influencing their activity and stability .
Cellular Effects
The effects of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride on cellular processes are diverse and depend on the specific cell type and context. In general, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting downstream signaling cascades. Furthermore, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with thiol groups on proteins and enzymes, leading to changes in their structure and function. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific context. Additionally, the compound can influence gene expression by binding to transcription factors and other DNA-binding proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
The stability and effects of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride over time have been studied in various laboratory settings. The compound is generally stable under standard laboratory conditions, but its reactivity can decrease over time due to hydrolysis and other degradation processes. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, the effects of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride vary with dosage. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular stress and apoptosis. These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. Additionally, it can affect the levels of various metabolites, thereby altering cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biological effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .
Subcellular Localization
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is directed by specific targeting signals and post-translational modifications that guide the compound to its sites of action. The subcellular localization of the compound is crucial for its activity, as it allows for precise modulation of cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction can be carried out under microwave irradiation at a temperature of 100°C, using an equimolar reagent mixture . The product is then reacted with p-toluenesulfonic acid to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce reduced benzohydrazide compounds. Substitution reactions can result in a variety of substituted products depending on the nucleophiles or electrophiles involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound shares a similar pyrrole ring structure but lacks the benzohydrazide moiety.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: This compound has a similar core structure but with different substituents on the pyrrole ring.
N-Maleoyl-β-alanine: Another compound with a maleimide group, similar to the pyrrole ring in the target compound.
Uniqueness
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride is unique due to its specific combination of a pyrrole ring and a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
4-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3.ClH/c12-13-11(17)7-1-3-8(4-2-7)14-9(15)5-6-10(14)16;/h1-6,12,15-16H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWHACYWUTWHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=N)N2C(=CC=C2O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657465 | |
Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170966-09-3 | |
Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Maleimidobenzoic acid hydrazide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.